N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is a complex organic compound characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a chlorophenyl group, and a phenoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method includes the cyclization of a hydrazide derivative with a chlorophenyl group under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product's purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: Substitution reactions can introduce new substituents onto the aromatic rings, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Typical reagents include halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide, potassium tert-butoxide).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features may contribute to its ability to modulate biological pathways and treat various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide: Similar structure with a different position of the chlorophenyl group.
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide: Similar structure with a different position of the phenoxybenzamide moiety.
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide: Similar structure with a different position of the phenoxybenzamide moiety.
Uniqueness: N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3/c22-18-12-5-4-11-17(18)20-24-25-21(28-20)23-19(26)14-7-6-10-16(13-14)27-15-8-2-1-3-9-15/h1-13H,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYARIQPOBZIOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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